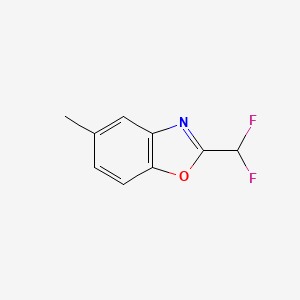

2-(Difluoromethyl)-5-methyl-1,3-benzoxazole

Description

Properties

CAS No. |

91437-10-4 |

|---|---|

Molecular Formula |

C9H7F2NO |

Molecular Weight |

183.15 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C9H7F2NO/c1-5-2-3-7-6(4-5)12-9(13-7)8(10)11/h2-4,8H,1H3 |

InChI Key |

VIKAKWARTNDSIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C(F)F |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Triphenylphosphine-Mediated Coupling

The most widely reported method for synthesizing 2-(difluoromethyl)-5-methyl-1,3-benzoxazole involves a one-pot reaction under nitrogen protection, utilizing triphenylphosphine ($$\text{P}(\text{C}6\text{H}5)3$$) and triethylamine ($$\text{Et}3\text{N}$$) as key reagents. The protocol proceeds as follows:

Reagents and Conditions

- Substrates : 5-Methyl-2-hydroxyaniline ($$\text{C}7\text{H}9\text{NO}$$), difluoroacetic acid ($$\text{CF}_2\text{HCOOH}$$)

- Solvent : Carbon tetrachloride ($$\text{CCl}_4$$)

- Molar Ratios : Triphenylphosphine : triethylamine : difluoroacetic acid : 5-methyl-2-hydroxyaniline = 3 : 3 : 1 : 1–1.2

- Temperature : Reflux (76–82°C) for 3–5 hours

- Workup : Solvent evaporation, column chromatography (petroleum ether : ethyl acetate = 10:1)

Mechanistic Insights

The reaction initiates with the activation of difluoroacetic acid by triphenylphosphine, forming a reactive intermediate capable of displacing the hydroxyl group on 5-methyl-2-hydroxyaniline. Triethylamine acts as a base, neutralizing HCl generated during the substitution. The cyclization step proceeds intramolecularly, yielding the benzoxazole ring.

Yield and Scalability

This method achieves yields of 81–99%, with scalability demonstrated at the kilogram scale. The use of $$\text{CCl}_4$$, however, raises environmental concerns due to its ozone-depleting potential.

Alternative Solvent Systems

Recent adaptations replace $$\text{CCl}4$$ with dichloromethane ($$\text{CH}2\text{Cl}_2$$) or toluene, albeit with a 5–10% reduction in yield. The trade-off between solvent safety and efficiency remains an active area of investigation.

Radical Cascade Cyclization Approach

Metal-Free Decarboxylative Coupling

A novel radical-based strategy was reported by, leveraging $$\alpha,\alpha$$-difluorophenylacetic acid ($$\text{CF}_2\text{HPhCOOH}$$) and 2-arylbenzoimidazoles. While optimized for benzimidazo[2,1-a]isoquinolin-6(5H)-ones, the methodology is adaptable to benzoxazole synthesis.

Key Reaction Parameters

- Oxidant : Ammonium persulfate ($$(\text{NH}4)2\text{S}2\text{O}8$$)

- Solvent : Dimethyl sulfoxide ($$\text{DMSO}$$)

- Temperature : 80°C under argon

- Mechanism : Radical decarboxylation generates a $$\text{CF}_2$$-containing intermediate, which undergoes cyclization (Figure 1).

Reaction Scheme

$$

\text{CF}2\text{HPhCOOH} \xrightarrow{(\text{NH}4)2\text{S}2\text{O}8} \text{CF}2\text{H}^\bullet + \text{CO}2 \quad \text{(Step 1: Decarboxylation)}

$$

$$

\text{CF}2\text{H}^\bullet + \text{Substrate} \rightarrow \text{Cyclized Product} \quad \text{(Step 2: Radical Cyclization)}

$$

Advantages

- Metal-free : Eliminates transition-metal catalysts, reducing costs and toxicity.

- Functional Group Tolerance : Compatible with electron-donating and withdrawing groups.

Limitations

- Yield Range : 56–87%, lower than the nucleophilic method.

- Scope : Primarily validated for benzimidazoles; benzoxazole adaptation requires further study.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Chemistry: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for developing new therapeutics .

Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties can improve the efficacy and stability of these products .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole with structurally related benzoxazole derivatives, focusing on substituent effects, synthesis methods, and functional properties.

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., CF₂H, NO₂) increase electrophilicity, facilitating nucleophilic aromatic substitution or cyclization . Electron-donating groups (e.g., OCH₃) improve yields in Ni-catalyzed C–H arylation by stabilizing transition states .

Fluorine Impact: Difluoromethyl (CF₂H) enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 2-phenyl derivatives) . Fluorinated aryl groups (e.g., 2,4-difluorobenzyl in ) improve target binding affinity in anticancer agents.

Synthetic Efficiency: Ni-catalyzed methods (e.g., for 1a–1d) achieve moderate-to-high yields (67–83%) but require anhydrous conditions and expensive ligands .

Biological Activity: Anticancer activity correlates with fluorinated triazole-benzoxazole hybrids (e.g., compound in vs. non-fluorinated analogs). Liquid crystalline properties in nitro/difluoro-substituted benzoxazoles highlight applications beyond pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.